molecular formula C23H20Br2N2O4 B5571495 N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide

N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide

Cat. No. B5571495
M. Wt: 548.2 g/mol
InChI Key: CCKHVZMYNLWSGZ-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazone and Schiff base compounds are widely researched for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, catalysis, and materials science. These compounds often exhibit unique physical and chemical properties due to their specific structural features, such as the presence of azomethine (C=N) bonds, which play a crucial role in their reactivity and interaction with metals and other molecules.

Synthesis Analysis

The synthesis of hydrazone and Schiff base compounds generally involves the condensation of carbonyl compounds with hydrazides or amines. For instance, the synthesis of similar compounds like N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide involves reacting 3-bromo-2-hydroxybenzaldehyde with 4-methoxybenzohydrazide under controlled conditions to form the desired product through the formation of a C=N bond (Zhu & Qiu, 2011).

Molecular Structure Analysis

The molecular structure of hydrazone and Schiff base compounds is often elucidated using X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. These compounds typically display E configuration with respect to the C=N double bond, and their structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonds (Sheng et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds related to the query have been synthesized and characterized, providing foundational knowledge for further application in various fields. For instance, hydrazone compounds have been prepared and structurally characterized, laying the groundwork for their use in inhibiting urease activity and exploring their potential in combating bacterial infections and cancer. These syntheses involve complex reactions and structural elucidation through techniques such as single-crystal X-ray diffraction, IR, UV-Vis, and NMR spectroscopy (Sheng et al., 2015).

Catalytic and Inhibitory Properties

  • The catalytic properties of these compounds, particularly in the context of olefin epoxidation, have been demonstrated. Oxidovanadium(V) complexes derived from similar aroylhydrazones exhibit effective catalysis, which could be harnessed in industrial and pharmaceutical applications to facilitate chemical transformations (Liang et al., 2018).

Antimicrobial and Antioxidant Activities

  • Bromophenol derivatives from marine algae have shown significant antimicrobial activities, suggesting their potential application in developing new antibacterial agents. These compounds have been identified to exert inhibitory effects against various bacterial strains, offering a promising route for the discovery of novel antibiotics (Xu et al., 2003).

Anticancer Activities

  • The design and synthesis of new compounds incorporating the structure of interest have been aimed at creating chemotherapeutic agents. These efforts include the development of derivatives with potential cytotoxic and antimicrobial activities, targeting improved antitumor effects. Such compounds are evaluated against various cancer cell lines, indicating their utility in cancer research and treatment strategies (Kaya et al., 2017).

Optical and Material Applications

  • The nonlinear optical properties of similar compounds have been explored, indicating their potential application in optical device technologies. These studies assess the compounds' capabilities for use in optical limiters and switches, which are critical components in modern optical and photonic systems (Naseema et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular or biochemical level. The mechanism of action for “N’-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide” is not available in the search results .

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2N2O4/c1-29-21-9-10-22(31-14-16-3-2-4-19(25)11-16)17(12-21)13-26-27-23(28)15-30-20-7-5-18(24)6-8-20/h2-13H,14-15H2,1H3,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKHVZMYNLWSGZ-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.